![molecular formula C7H5FN2O B1344621 4-Fluoro-1H-indazol-5-OL CAS No. 478838-63-0](/img/structure/B1344621.png)
4-Fluoro-1H-indazol-5-OL
Overview
Description
“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .
Chemical Reactions Analysis
The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .
Scientific Research Applications
Drug Development for Parkinson’s Disease
Indazole compounds have been explored for their potential in treating neurological disorders. For instance, a derivative of indazole was synthesized and evaluated for its ability to inhibit leucine-rich repeat kinase 2 (LRRK2) activity, which is associated with Parkinson’s disease .
Cancer Therapeutics
Indazoles have shown efficacy in inhibiting cell growth in various cancer cell lines. A study reported that an indazole compound was effective against colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent .
Synthetic Methodologies
Recent advances in synthetic approaches for indazoles highlight their significance in medicinal chemistry. These methods include transition metal-catalyzed reactions and reductive cyclization, which are crucial for developing new pharmaceuticals .
HIV Protease Inhibitors
Indazole-containing compounds have been investigated for their use as HIV protease inhibitors. This application is critical in the fight against HIV/AIDS, as these inhibitors play a vital role in antiretroviral therapy .
Serotonin Receptor Antagonists
The indazole moiety is also found in serotonin receptor antagonists, which are used to treat various psychiatric and gastrointestinal disorders .
Anti-Inflammatory Agents
Some indazole derivatives have been identified as potent inhibitors of RIP2 kinase, which is targeted for the treatment of chronic inflammatory diseases .
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, they have been found to inhibit the activity of certain kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
4-fluoro-1H-indazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVLLSQSMSLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indazol-5-OL |
Synthesis routes and methods
Procedure details
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